(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone
Description
Properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2/c1-12-18(19(23-27-12)13-5-2-3-7-15(13)21)20(26)24-9-10-25-17(11-24)14-6-4-8-16(14)22-25/h2-3,5,7H,4,6,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBRZMBTTHFXIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN4C(=C5CCCC5=N4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone is a complex organic molecule with potential biological activities. This article reviews its biological properties based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 348.82 g/mol. The structure features an isoxazole ring and a pyrazolo[1,5-a]pyrazine moiety, which are known for their diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to the one . For example, derivatives of pyrazolo[3,4-d]pyrimidine have shown significant activity as dual inhibitors of EGFR and VGFR2 with IC50 values ranging from 0.3 to 24 µM . These compounds effectively inhibited tumor growth in MCF-7 breast cancer models by inducing apoptosis and suppressing cell migration.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 5i | EGFR/VGFR2 | 0.3 - 7.6 | Dual inhibition |
| Compound 6 | Tubulin | 73 - 84 | Inhibits polymerization |
| SR-318 | p38 MAPK | 0.283 | Selective inhibitor |
Anti-inflammatory Effects
Compounds with similar structures have also demonstrated anti-inflammatory properties. For instance, aminopyrazoles have shown inhibition of TNF-alpha release in whole blood assays with significant efficacy at low concentrations (IC50 = 0.283 mM) . This suggests that the compound may also exert anti-inflammatory effects through modulation of cytokine release.
Mechanistic Insights
Molecular docking studies are crucial for understanding the binding interactions between the compound and its biological targets. For example, docking simulations of related pyrazolo compounds revealed specific interactions at critical binding sites on proteins involved in cancer progression and inflammation . These insights can guide further modifications to enhance potency and selectivity.
Case Studies
A recent investigation into a series of isoxazole derivatives indicated that structural modifications could significantly impact biological activity. The presence of electron-withdrawing groups like chlorine in the phenyl ring was associated with improved inhibitory effects against various cancer cell lines .
Case Study Summary:
- Study Design : Synthesis and evaluation of isoxazole derivatives.
- Findings : Enhanced anticancer activity correlated with specific structural features.
- : Structural optimization is key to developing more effective therapeutic agents.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to the target molecule. The isoxazole and pyrazole derivatives have been shown to exhibit significant antibacterial activity against various pathogens. For instance, compounds containing isoxazole moieties have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis and function .
Anticancer Activity
Research indicates that derivatives of this compound may possess anticancer properties. The structural features of the isoxazole and pyrazole rings are known to interact with biological targets involved in cancer progression. In vitro studies have shown that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways .
Drug Development
The compound's unique structure positions it as a candidate for drug development targeting various diseases. The presence of the chlorophenyl and methanone groups enhances its pharmacokinetic properties, potentially increasing bioavailability and therapeutic efficacy. It is particularly relevant in developing treatments for conditions such as thrombocytopenia and other hematological disorders due to its ability to act as an agonist for thrombopoietin receptors .
Neuroprotective Effects
Emerging research suggests that compounds with similar structural characteristics may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. These effects are attributed to the ability of such compounds to inhibit oxidative stress and inflammation in neuronal tissues .
Synthetic Routes
The synthesis of (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone involves multi-step organic reactions typically including cyclization and functionalization processes. Such synthetic methodologies enhance the yield and purity of the final product while allowing for modifications that can optimize biological activity.
| Synthesis Step | Reaction Type | Conditions |
|---|---|---|
| Step 1 | Cyclization | Room temperature |
| Step 2 | Functionalization | Acidic medium |
| Step 3 | Purification | Recrystallization |
Antibacterial Efficacy Study
A study conducted on isoxazole derivatives showed promising results against Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disrupting bacterial metabolic pathways, leading to cell death. These findings suggest that further exploration of this compound could yield effective new antibiotics .
Cancer Cell Line Research
In vitro testing on various cancer cell lines demonstrated that derivatives of this compound could inhibit cell proliferation significantly. The study indicated a dose-dependent response where higher concentrations led to increased apoptosis rates among treated cells compared to controls .
Chemical Reactions Analysis
Isoxazole Ring Reactivity
The isoxazole moiety (5-membered heterocycle with oxygen and nitrogen) undergoes electrophilic substitution and ring-opening reactions:
2-Chlorophenyl Substituent Reactivity
The 2-chlorophenyl group participates in nucleophilic aromatic substitution (SNAr) or coupling reactions:
Methanone Group Reactivity
The ketone moiety is prone to reduction and condensation:
Tetrahydro-Cyclopentapyrazolo Framework Reactivity
The fused pyrazolo-pyrazine system may undergo hydrogenation or ring expansion:
Comparative Reactivity Table
A comparison with structurally related compounds highlights CM-444423’s unique reactivity:
| Compound | Core Structure | Key Reaction | Efficiency |
|---|---|---|---|
| CM-444423 | Isoxazole + pyrazolo-pyrazine | SNAr at 2-chlorophenyl | High (80–90%) |
| Pyrazolo[3,4-b]quinolin | Pyrazolo-quinoline | Electrophilic bromination | Moderate (60%) |
| 2-Methyl-6-phenylethynylpyridine | Pyridine + alkyne | Sonogashira coupling | High (85%) |
Synthetic Challenges
-
Steric hindrance from the fused cyclopentapyrazolo system limits access to electrophilic sites.
-
Regioselectivity in isoxazole substitution requires careful optimization of reaction conditions .
-
Stability : The methanone group may degrade under prolonged acidic/basic conditions .
Research Gaps
Direct experimental data on CM-444423 remains limited. Existing insights are inferred from analogs in patents , emphasizing the need for targeted studies to validate reactivity patterns.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
Pyrazolo-Pyrazinone Derivatives
describes “2-(4-chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one,” which shares a pyrazolo-pyrazine core but differs in substituents and bridging groups. Key distinctions include:
- Core Structure: The target compound’s cyclopenta[3,4]pyrazolo-pyrazine system introduces additional ring strain and conformational rigidity compared to the simpler dihydropyrazinone in .
- Biological Implications: Pyrazolo-pyrazinones are noted for diverse bioactivities, including kinase inhibition , but the isoxazole moiety in the target compound could shift selectivity toward targets like COX-2 or GABA receptors.
Chromeno-Pyrimidine Hydrazones
details compounds (9a–d) with chromeno-pyrimidine scaffolds and hydrazono linkages. While these lack the pyrazolo-pyrazine core, their 2-chlorophenyl groups and fused heterocycles suggest shared synthetic strategies (e.g., cyclocondensation reactions). Differences include:
- Electrophilic Reactivity: The hydrazono group in 9a–d enables nucleophilic additions, whereas the methanone bridge in the target compound is less reactive.
- Solubility: Chromeno-pyrimidines with hydroxylated side chains (e.g., pentane-1,2,3,4-tetraol in 9a) exhibit higher aqueous solubility than the target compound’s chlorophenyl-methylisoxazole system .
Physicochemical and Pharmacokinetic Properties
*Exact molecular weights require experimental validation.
Stereochemical Considerations
The cyclopenta-pyrazine system in the target compound likely introduces multiple stereocenters, which could lead to enantiomers with divergent activities. This aligns with ’s emphasis on chirality’s role in bioactivity . In contrast, ’s compound lacks explicit stereochemical complexity, underscoring the target compound’s higher synthetic and analytical challenges.
Q & A
Basic: What are the established synthetic routes for this compound, and what analytical techniques are critical for verifying its purity?
Methodological Answer:
The synthesis typically involves multi-step protocols, including cyclization, acylation, and functional group modifications. Key steps may include:
- Microwave-assisted reactions to accelerate cyclization of the pyrazolo-pyrazine core .
- Solvent optimization (e.g., polar aprotic solvents like DMF) to enhance reaction kinetics and selectivity .
- Thin-layer chromatography (TLC) with solvent systems such as toluene:ethyl acetoacetate:water (8.7:1.2:1.1) to monitor reaction progress .
- Purification via recrystallization (ethanol/water mixtures) or column chromatography .
Analytical Verification: - ¹H/¹³C NMR for structural confirmation, focusing on aromatic proton environments and carbonyl groups .
- LC-MS to assess molecular ion peaks and detect impurities .
Basic: How is the molecular structure of this compound characterized, and what spectroscopic methods are employed?
Methodological Answer:
Structural characterization relies on:
- Single-crystal X-ray diffraction to resolve bond angles, dihedral angles, and ring conformations, particularly for the pyrazolo-pyrazine and isoxazole moieties .
- FT-IR spectroscopy to identify functional groups (e.g., C=O stretching at ~1650–1750 cm⁻¹) .
- Elemental analysis (C, H, N) to confirm stoichiometry .
- 2D NMR techniques (COSY, HSQC) to assign complex proton environments in fused heterocycles .
Advanced: What strategies are effective in optimizing reaction conditions to enhance yield and selectivity during synthesis?
Methodological Answer:
Optimization strategies include:
- Solvent screening (e.g., microwave-assisted reactions in DMSO to reduce side-product formation) .
- Catalyst selection (e.g., palladium catalysts for cross-coupling steps) .
- Temperature gradients to control exothermic intermediates (e.g., slow addition of chlorinating agents at 0–5°C) .
- Statistical design of experiments (DoE) to identify critical variables (e.g., molar ratios, reaction time) .
- In-line analytics (e.g., ReactIR) for real-time monitoring of reactive intermediates .
Advanced: How can computational methods like molecular docking predict the biological activity of this compound?
Methodological Answer:
Computational workflows include:
- Molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with target proteins (e.g., kinases or GPCRs), focusing on binding affinity and pose validation .
- ADME prediction (SwissADME, pkCSM) to evaluate pharmacokinetic properties (e.g., logP, bioavailability) .
- Molecular dynamics simulations (GROMACS) to assess stability of ligand-protein complexes over 100-ns trajectories .
- QSAR modeling to correlate structural features (e.g., substituent electronegativity) with activity trends .
Advanced: What approaches are used to assess the environmental stability and degradation pathways of this compound?
Methodological Answer:
Environmental studies involve:
- Hydrolysis/photolysis assays under controlled pH and UV light to identify degradation products .
- LC-MS/MS to track abiotic transformations (e.g., cleavage of the methanone bridge) .
- Ecotoxicology models (ECOSAR) to predict acute/chronic toxicity in aquatic organisms .
- Soil adsorption studies (OECD Guideline 106) to evaluate bioavailability and leaching potential .
Advanced: How do structural modifications to the pyrazolo-pyrazine moiety influence protein binding interactions?
Methodological Answer:
Structure-activity relationship (SAR) strategies include:
- Substituent variation (e.g., chloro vs. methoxy groups) to modulate steric and electronic effects on binding pockets .
- Isosteric replacements (e.g., pyridine for pyrazine) to enhance hydrogen-bonding with residues like Asp or Lys .
- Crystallographic studies of co-crystals with target proteins (e.g., cytochrome P450) to map interaction hotspots .
- Free-energy perturbation (FEP) calculations to quantify binding energy changes upon substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
